N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
"N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide" is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a cyclopentyl group and a 6-(3,4-dimethylphenyl)pyridazine moiety.
Properties
IUPAC Name |
N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-16-9-10-18(14-17(16)2)21-11-12-22(26-25-21)27-13-5-6-19(15-27)23(28)24-20-7-3-4-8-20/h9-12,14,19-20H,3-8,13,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKGKOHEHFZDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the cyclopentyl group. Common synthetic routes may involve cyclization reactions, ring annulation, and direct C-H arylation. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Potential Research Areas
Given its complex structure, N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is relevant in several research contexts:
- Synthesis of Heterocyclic Compounds The compound is useful in creating novel heterocycles.
- Therapeutic Implications It plays a role in exploring therapeutic applications.
- Drug Development The compound's stability under various conditions is crucial in drug development.
Properties
Relevant properties of this compound include [1, 3, 5]:
Key Structural Data: The structure includes a piperidine ring substituted with a cyclopentyl group and a pyridazine moiety, further substituted with a dimethylphenyl group.
Smiles Notation: Cc1ccc(cc1C)c1ccc(nn1)N1CCCC(C1)C(NC1CCCC1)=O
Hydrogen Bond Acceptors Count: 4
Potential Mechanisms of Action
The mechanism of action for this compound is likely related to its interaction with specific biological targets. Further pharmacological studies are required to elucidate the specific mechanisms at play and quantify the efficacy of this compound in biological systems.
Related Research and Considerations
While direct case studies and comprehensive data tables for this compound are not available in the search results, research on similar compounds provides insight:
- Piperazine Derivatives: These compounds are known for their wide range of biological and pharmaceutical activities.
- CDK4/cyclin D1 and CDK6/cyclin D1 Targeting: Similar compounds have been shown to target CDK4/cyclin D1 and CDK6/cyclin D1. By inhibiting these, the progression from the G1 phase to the S phase could be disrupted, halting cell division.
- Cereblon Recruitment: Related compounds have been shown to cause protein degradation by recruiting Cereblon.
- Cell Cycle Regulation Pathway: These compounds can disrupt the cell cycle regulation pathway.
- Dose-Dependent Degradation: Studies have shown that related compounds can cause dose-dependent degradation of cdk4 and cdk6.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of "N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide" vary in substituents on the pyridazine ring, piperidine nitrogen, and carboxamide groups. Below is a detailed comparison of key analogs:
Structural Modifications and Molecular Properties
Pharmacological and Receptor Binding Profiles
- Sigma Receptor Affinity : Compounds like (+)-3-PPP (a piperidine derivative) exhibit high affinity for sigma receptors, with stereoselectivity and inhibition by haloperidol . The target compound’s cyclopentyl and dimethylphenyl groups may enhance sigma receptor selectivity over PCP receptors, similar to (+)-3-PPP.
- PCP Receptor Interaction : Analogs with smaller substituents (e.g., cyclopropyl ) or electron-deficient rings (e.g., triazolo-pyridazine ) may favor PCP receptor binding. The target compound’s bulky dimethylphenyl group likely reduces PCP receptor affinity, as seen in low-affinity SKF 10,047 binding .
- Metabolic Stability : Cyclopentyl substituents (as in the target compound) may confer better metabolic resistance compared to cyclopropyl or phenyl groups due to steric shielding of enzymatic degradation sites .
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases logP compared to phenyl or furan-substituted analogs, enhancing membrane permeability .
- Solubility : Polar groups like furan or triazole improve aqueous solubility, whereas dimethylphenyl and cyclopentyl groups may reduce it.
- Bioavailability : Bulkier substituents (e.g., cyclopentyl) may slow absorption but prolong half-life via reduced clearance .
Research Findings and Implications
- Receptor Selectivity : Structural variations directly impact receptor binding. For example, replacing phenyl with dimethylphenyl shifts preference toward sigma receptors, while triazolo-pyridazine derivatives may engage multiple CNS targets .
- Therapeutic Potential: The target compound’s design suggests optimization for CNS disorders involving sigma receptors (e.g., schizophrenia, neuropathic pain), whereas analogs like the triazolo-pyridazine derivative might have broader applications due to enhanced solubility.
Biological Activity
N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a cyclopentyl group and a pyridazine moiety, suggests potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological evaluations.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O |
| Molecular Weight | 378.52 g/mol |
| LogP | 4.355 |
| Polar Surface Area | 49.064 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
These properties indicate that this compound is likely to exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine and pyridazine rings through cyclization reactions and the introduction of the cyclopentyl group via direct C-H arylation methods. The synthetic routes are optimized for yield and purity to facilitate further biological evaluations.
The mechanism of action is hypothesized to involve interaction with specific biological targets, particularly enzymes or receptors associated with various diseases. Preliminary studies suggest that it may act as an inhibitor for certain pathways involved in inflammation and cancer progression .
Pharmacological Studies
Recent pharmacological assessments have highlighted the compound's potential as a therapeutic agent:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis through various mechanisms, including modulation of apoptotic pathways and cell cycle arrest .
- Anti-inflammatory Effects : The compound demonstrated anti-inflammatory properties in preclinical models. It was found to inhibit key inflammatory mediators, suggesting its potential use in treating conditions characterized by excessive inflammation .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of this compound against glioma cells. Results indicated that it significantly reduced cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from similar effects .
- Evaluation Against Inflammatory Models : Another study assessed its anti-inflammatory activity in rat models of arthritis. The compound showed a dose-dependent reduction in inflammatory markers, supporting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative with improved gastrointestinal tolerability compared to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the pyridazine core. For example, copper-catalyzed coupling reactions (e.g., Ullmann-type) may be used to introduce aryl groups at the 6-position of pyridazine . Key steps include:
- Cyclopentyl group introduction : Use of cyclopentylamine via nucleophilic substitution or reductive amination under inert atmosphere.
- Piperidine-carboxamide formation : Activation of the carboxylic acid using mixed anhydrides (e.g., with ethyl chloroformate) to minimize racemization .
- Optimization : Reaction temperature (35–80°C), solvent choice (e.g., DMSO for polar intermediates), and base selection (cesium carbonate for deprotonation in SNAr reactions) are critical .
- Characterization : Confirm intermediates via H/C NMR (e.g., δ 8.87 ppm for pyridazine protons) and HRMS (e.g., m/z 215 [M+H] for mass validation) .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : HPLC with UV detection (≥98% purity threshold) using a C18 column and acetonitrile/water gradient .
- Stability Studies : Accelerated degradation tests under stress conditions (pH 3–9, 40–60°C) with LC-MS monitoring to identify hydrolytic or oxidative byproducts .
- Crystallinity : X-ray diffraction (e.g., ORTEP-3 software for crystal structure validation) ensures batch-to-batch consistency .
Q. How can the structural conformation of this compound be validated, particularly its piperidine-pyridazine linkage?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles and torsional strain in the piperidine ring (e.g., C-N-C angles ~109.5° for sp hybridization) .
- Spectroscopic Correlations : H NMR coupling constants (e.g., for axial-equatorial protons in piperidine) confirm chair conformation .
Advanced Research Questions
Q. What strategies are effective for designing analogs to improve α4β2 nACh receptor affinity while minimizing off-target effects?
- Methodological Answer :
- SAR Studies : Modify the 3,4-dimethylphenyl group (e.g., substituent electronic effects) and piperidine N-substituents (e.g., cyclopentyl vs. cyclohexyl for steric tuning) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in the receptor’s hydrophobic pocket. Prioritize analogs with ΔG < -8 kcal/mol .
- Selectivity Screening : Radioligand displacement assays against α3β4 and α7 nACh subtypes to assess specificity .
Q. How can discrepancies in pharmacological data (e.g., conflicting IC values) be resolved when evaluating this compound’s bioactivity?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors like mecamylamine for nACh receptors) and normalize data to cell viability (MTT assay) .
- Buffer Conditions : Adjust pH (7.4 ± 0.2) and ion concentration (e.g., 150 mM NaCl) to mimic physiological environments .
- Data Triangulation : Cross-validate results across orthogonal methods (e.g., patch-clamp electrophysiology vs. calcium flux assays) .
Q. What computational tools are suitable for predicting metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., piperidine N-oxidation) .
- Toxicity Profiling : Employ Derek Nexus for structural alerts (e.g., genotoxicity from aromatic amines) and ProTox-II for LD estimation .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test mixtures of ethyl acetate/hexane (polarity gradient) or DMSO/water (for hygroscopic intermediates) .
- Temperature Ramping : Gradual cooling from 50°C to 4°C over 48 hours to promote slow nucleation .
- Additives : Introduce trace co-solvents (e.g., 1% DMF) to disrupt amorphous aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
